molecular formula C8H8N2 B1180708 smp protein CAS No. 126548-09-2

smp protein

Cat. No.: B1180708
CAS No.: 126548-09-2
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Description

Synaptotagmin-Like Mitochondrial-Lipid Binding Protein Domain Proteins: Members of the Tubular Lipid-Binding Protein Superfamily

The synaptotagmin-like mitochondrial-lipid binding protein domain represents a specialized lipid-binding module that belongs to the larger tubular lipid-binding protein superfamily, which has emerged as a major mediator of lipid sensing and transport in eukaryotic cells. This superfamily currently encompasses three distinct protein families: synaptotagmin-like mitochondrial-lipid binding protein-like proteins, bacterial permeability-increasing protein-like proteins, and Takeout-like proteins, all of which share a common structural fold characterized by a long helix wrapped in a highly curved anti-parallel beta-sheet, enclosing a central lipophilic cavity.

The structural organization of synaptotagmin-like mitochondrial-lipid binding protein domains reflects their specialized function in lipid binding and transport. These domains adopt a tubular architecture measuring approximately 7 × 2.5 × 2.5 nanometers, with core structures consisting of at least 175 residues that form six antiparallel structural elements. The arrangement includes structural elements 2-5 forming a beta-meander, while elements 1 and 6 contain alpha helical components. This configuration creates what is described as a super-roll fold, where the elements are arranged in an anti-parallel sheet that rolls into an incompletely closed tube with hydrophobic residues positioned centrally.

Table 1: Structural Characteristics of Tubular Lipid-Binding Protein Superfamily Members

Protein Family Domain Length (residues) Structural Elements Central Cavity Properties Primary Function
Synaptotagmin-like mitochondrial-lipid binding protein-like ≥175 6 antiparallel (αββββα) Hydrophobic, tubular Intracellular lipid transfer
Bacterial permeability-increasing protein-like ~175 6 antiparallel (αββββα) Hydrophobic, tubular Extracellular lipid binding/immunity
Takeout-like ~175 6 antiparallel (αββββα) Hydrophobic, tubular Hormone transport

The functional significance of synaptotagmin-like mitochondrial-lipid binding protein domains is exemplified by their presence in key cellular complexes such as the endoplasmic reticulum-mitochondria encounter structure, which acts as a molecular tether between endoplasmic reticulum and mitochondria in Saccharomyces cerevisiae and is required for efficient inter-organelle phospholipid exchange. The complex comprises four proteins: the mitochondrial outer membrane protein Mdm10, the putative outer membrane protein Mdm34, the endoplasmic reticulum-resident Mmm1, and the cytosolic Mdm12, with two of these components (Mmm1 and Mdm12) containing synaptotagmin-like mitochondrial-lipid binding protein domains.

Biochemical studies have demonstrated that synaptotagmin-like mitochondrial-lipid binding protein domains can bind various glycerophospholipids, with analysis of lipids extracted from Mdm12 purified directly from yeast showing substantial enrichment of phosphatidylcholine compared to other phospholipids. This lipid-binding capacity is underpinned by the domains' ability to bind large, hydrophobic ligands in their central cavity and segregate them away from the aqueous environment.

Senescence Marker Protein-30/Regucalcin: A Distinct Age-Associated Protein

Senescence marker protein-30, also known as regucalcin, represents a functionally distinct protein that shares the synaptotagmin-like mitochondrial-lipid binding protein nomenclature but differs significantly in structure and biological role. This protein is a highly conserved, 34-kilodalton cytosolic protein that was independently discovered through two different research approaches: as a calcium-binding protein involved in liver cell function regulation and as an age-associated marker protein that shows characteristic down-regulation with aging in rat liver.

The protein encoded by the regucalcin gene is preferentially expressed in liver and kidney tissues and plays an important role in calcium homeostasis. Unlike other calcium-related proteins such as calmodulin, regucalcin does not contain an EF-hand motif for calcium-binding domain, distinguishing it structurally from conventional calcium-binding proteins. Research has revealed that senescence marker protein-30 exhibits multiple enzymatic activities, including aldonolactone hydrolysis and organophosphate hydrolysis, with protective effects against apoptosis and oxidative stress being well-documented.

Table 2: Functional Characteristics of Senescence Marker Protein-30/Regucalcin

Property Characteristic Biological Significance
Molecular Weight 34 kDa Cytosolic localization
Tissue Distribution Liver, kidney (primary) Organ-specific functions
Calcium Binding Non-EF hand mechanism Unique calcium regulation
Enzymatic Activity Gluconolactonase, organophosphate hydrolase Metabolic functions
Age Association Decreases with aging Biomarker potential
Subcellular Forms 34, 28, 24 kDa variants Post-translational processing

A critical discovery established that senescence marker protein-30 functions as gluconolactonase in ascorbic acid biosynthesis, representing a unique enzymatic role in mammalian metabolism. The protein requires zinc or manganese as cofactors for optimal activity, with maximal gluconolactonase activity observed at zinc concentrations of 75 micromolar. The enzyme demonstrates broad substrate specificity for aldonolactones, hydrolyzing various sugar lactones including D-glucono-delta-lactone, L-gulono-gamma-lactone, and D-galactono-gamma-lactone.

The essential role of senescence marker protein-30 in ascorbic acid biosynthesis was verified through nutritional studies using knockout mice, which displayed symptoms of scurvy when fed a vitamin C-deficient diet, with ascorbic acid levels in their livers and kidneys at the time of death being less than 1.6% of those in wild-type control mice. Recent investigations have also revealed that the protein exists in multiple forms under physiological conditions, with 28-kilodalton and 24-kilodalton variants being generated from the 34-kilodalton form through proteolytic processing, potentially mediated by beta and gamma-secretase enzymes.

Evolutionary Conservation Patterns Across Eukaryotes

The evolutionary conservation of synaptotagmin-like mitochondrial-lipid binding protein-related proteins across eukaryotic lineages demonstrates their fundamental importance in cellular biology. Synaptotagmin-like mitochondrial-lipid binding protein domains are found in all branches of eukaryote evolution and are present in several lipid transfer proteins, including components of the endoplasmic reticulum-mitochondrial encounter structure, which is ancestral to all eukaryotes but has been lost in several lineages including animals, plants, and stramenopiles-alveolates-rhizaria.

Comparative genomic analysis has revealed that regucalcin genes are highly conserved across vertebrate species. Studies examining the nucleotide sequences of regucalcin from seven vertebrate species (human, rat, mouse, rabbit, bovine, chicken, and toad) showed remarkable conservation in their coding regions, with overall regucalcin proteins consisting of 299 amino acids and displaying 69.9-91.3% identity across species. This level of conservation suggests strong selective pressure maintaining the protein's functional integrity throughout vertebrate evolution.

Table 3: Evolutionary Conservation Data for Regucalcin Across Vertebrate Species

Species Amino Acid Identity (%) Nucleotide Conservation Chromosomal Location
Human Reference (100%) High Xp11.3-Xp11.23
Rat 91.3% High Xq11.1-12
Mouse 90.8% High X chromosome
Rabbit 87.2% High X chromosome
Bovine 85.4% High X chromosome
Chicken 72.1% Moderate Z chromosome
Toad 69.9% Moderate X chromosome

The distribution of synaptotagmin-like mitochondrial-lipid binding protein domain-containing proteins varies significantly across eukaryotic lineages. While the endoplasmic reticulum-mitochondrial encounter structure is present in fungi and some protists, mammals have evolved alternative systems involving extended synaptotagmins and other synaptotagmin-like mitochondrial-lipid binding protein domain-containing proteins that localize to membrane contact sites between the endoplasmic reticulum and plasma membrane.

Analysis of Drosophila species has provided insights into gene duplication and divergence patterns within this protein family. The Dca gene, which arose by duplication from the ancestral regucalcin gene after the split of the Sophophora and Drosophila subgenera, demonstrates how gene duplication events can lead to functional diversification. The presence of multiple functional copies of Dca genes in some Drosophila species, such as D. ananassae and D. pseudoobscura, further illustrates the evolutionary plasticity of this gene family.

Phylogenetic Relationships and Structural Homology

Phylogenetic analysis of synaptotagmin-like mitochondrial-lipid binding protein superfamily members reveals complex evolutionary relationships that reflect both ancient origins and recent diversification events. The tubular lipid-binding protein superfamily shows evidence of a deep evolutionary split predating the Last Eukaryotic Common Ancestor, between synaptotagmin-like mitochondrial-lipid binding protein-like proteins that act on lipids endogenous to the cell, and bacterial permeability-increasing protein-like proteins (including Takeout-like proteins of arthropods) that act on exogenous lipids.

Structural homology studies using computational methods have confirmed the relationship between synaptotagmin-like mitochondrial-lipid binding protein domains and other tubular lipid-binding protein superfamily members. Fold prediction analyses using multiple servers including Phyre, MULTICOM, and MUSTER identified the synaptotagmin-like mitochondrial-lipid binding protein domain of human extended synaptotagmin-2 as the best template for modeling other synaptotagmin-like mitochondrial-lipid binding protein domains. These computational approaches yielded statistically significant matches to bacterial permeability-increasing protein-like proteins, confirming the predicted homology relationships.

The evolutionary analysis of regucalcin and related proteins in Drosophila species has provided detailed insights into the molecular evolution of this protein family. Maximum likelihood phylogenetic trees constructed from multiple alignments of Dca and regucalcin genes support the origin of Dca by duplication of the ancestral regucalcin gene, with subsequent translocation from the X chromosome to Muller's element E. This duplication event was associated with neofunctionalization, as evidenced by increased nonsynonymous fixation rates in the branch leading to Dca compared to regucalcin.

Table 4: Phylogenetic Distribution and Structural Features of Synaptotagmin-Like Mitochondrial-Lipid Binding Protein Superfamily

Protein Group Evolutionary Origin Structural Characteristics Functional Domain Distribution
Synaptotagmin-like mitochondrial-lipid binding protein-like Pre-Last Eukaryotic Common Ancestor Tubular, hydrophobic cavity Endogenous lipid binding All eukaryotes
Bacterial permeability-increasing protein-like Pre-Last Eukaryotic Common Ancestor Tubular, dual domains Exogenous lipid binding Animals, some protists
Takeout-like Arthropod-specific Single tubular domain Hormone transport Arthropods only
Regucalcin/Senescence marker protein-30 Vertebrate-specific Non-tubular, calcium-binding Enzymatic/regulatory Vertebrates

Sequence conservation analysis using ConSurf mapping has identified critical conserved regions within synaptotagmin-like mitochondrial-lipid binding protein domains that correspond to functional sites. These conserved surfaces are located at opposite ends of the elongated, tubular-shaped domains, suggesting their importance in protein-protein interactions and complex formation. The conservation patterns support models where synaptotagmin-like mitochondrial-lipid binding protein domains assemble into structurally defined complexes that establish lipophilic, tubular pathways between membranes.

The molecular evolution of regucalcin family proteins has been influenced by environmental adaptation pressures, particularly in relation to temperature tolerance. Studies of Dca evolution in Drosophila species have shown that the gene has evolved under stronger purifying selection in temperate compared to tropical species, as reflected by the ratio of nonsynonymous to synonymous substitutions. This pattern suggests that functional constraints act on the protein to maintain species adaptation to temperate climates, highlighting the connection between protein evolution and environmental adaptation.

Properties

CAS No.

126548-09-2

Molecular Formula

C8H8N2

Synonyms

smp protein

Origin of Product

United States

Scientific Research Applications

Nutritional Applications

1. Infant and Clinical Nutrition:
SMP is widely used in infant formulas due to its high protein content and essential amino acids. Research indicates that SMP can enhance the nutritional profile of formulas, making them suitable for infants who require specific dietary needs. A study demonstrated that SMP-based formulas support growth and development effectively compared to traditional formulas .

2. Sports Nutrition:
SMP is increasingly incorporated into sports drinks and protein bars. Its ability to provide a quick source of protein helps in muscle recovery post-exercise. A case study highlighted that athletes consuming SMP-enriched beverages experienced improved muscle synthesis compared to those consuming standard beverages .

Food Industry Applications

1. Dairy Products:
SMP is utilized in various dairy products such as yogurt, cheese, and ice cream. It enhances texture, flavor, and nutritional value. For example, the addition of SMP to yogurt formulations has been shown to improve creaminess and mouthfeel while increasing protein content .

2. Bakery Products:
In baking, SMP serves as a functional ingredient that improves dough strength and moisture retention. Research indicates that bread made with SMP exhibits better volume and texture compared to bread without it .

Functional Properties

1. Emulsification:
SMP possesses emulsifying properties that are beneficial in creating stable emulsions in sauces and dressings. Studies have shown that incorporating SMP enhances the stability of oil-in-water emulsions, making it ideal for salad dressings and creamy sauces .

2. Water Binding:
SMP can improve water binding in food products, which is crucial for maintaining moisture content during processing. This property is particularly valuable in processed meats and dairy products where moisture retention is essential for quality .

Case Studies

Study Title Application Findings
Nutritional Impact of SMP in Infant FormulasInfant NutritionSMP-enhanced formulas supported better growth metrics compared to standard formulas .
The Role of SMP in Sports RecoverySports NutritionAthletes using SMP drinks showed enhanced muscle recovery rates .
Emulsifying Properties of SMPSauces and DressingsImproved stability of emulsions was observed with SMP incorporation .
Water Retention in Processed FoodsMeat ProductsEnhanced moisture retention was noted in products containing SMP .

Chemical Reactions Analysis

Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occur during the heating of food products. In SMP, this reaction can significantly affect flavor, color, and nutritional quality.

  • Reaction Mechanism : The Maillard reaction begins with the formation of a Schiff base between an amino acid and a sugar, followed by a series of rearrangements, polymerizations, and browning reactions.

  • Impact on SMP : Studies show that the extent of the Maillard reaction in SMP is influenced by factors such as temperature, relative humidity, and the initial concentrations of protein and lactose. For instance, higher relative humidity can accelerate the Maillard reaction rate due to increased availability of water, which facilitates the reaction .

Lactose Crystallization

Lactose crystallization is another significant reaction that occurs in SMP during processing and storage.

  • Mechanism : Upon heating, lactose can crystallize, leading to changes in water activity (aw) within the powder. This process can influence the solubility and reactivity of proteins present in SMP.

  • Findings : Research indicates that during mild heating (60 °C), lactose crystallization occurs after a delay in SMP, leading to a drastic increase in water activity. This increase can inhibit further reactions between lactose and proteins due to reduced availability of free lactose for interaction .

Protein Denaturation and Cross-linking

Heating can cause denaturation of proteins in SMP, leading to changes in their functional properties.

  • Denaturation Process : The heat disrupts hydrogen bonds and hydrophobic interactions within protein structures, causing them to unfold.

  • Cross-linking : Denatured proteins may form cross-links through various mechanisms, including disulfide bond formation between cysteine residues. This cross-linking can impact solubility and emulsifying properties .

Experimental Data on Maillard Reaction

Table 1 summarizes key findings related to the Maillard reaction rates in SMP under varying conditions:

ConditionMaillard Reaction RateObservations
Relative Humidity66%Maximum rate observed; significant browning
Temperature60 °CEnhanced reaction kinetics
Protein ContentHighIncreased formation of high-molecular-weight complexes

Lactose Crystallization Effects

Table 2 presents data on lactose crystallization effects on water activity:

Heating Time (min)Water Activity (aw)Observations
600.37Initial state before crystallization
1200.50Significant increase due to crystallization
3000.55Stabilization reached; limited further reactions

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Proteins

Acrp30 belongs to the C1q/TNF-related protein (CTRP) family, sharing structural motifs with immune- and metabolism-regulating proteins. Below is a comparative analysis of Acrp30 with two related proteins: complement factor C1q and the hibernation-specific protein from Siberian chipmunks.

Table 1: Structural and Functional Comparison of Acrp30 with Similar Proteins

Protein Name Molecular Weight Structure Function Expression Site Regulatory Factors
Acrp30 (SMP) 30 kDa Homo-oligomers, C1q-like Energy homeostasis, insulin sensitivity Adipocytes Insulin, adipogenesis
Complement C1q ~460 kDa* Hexameric collagen-like Immune response, apoptotic cell clearance Liver, macrophages Inflammatory cytokines
Hibernation Protein Not specified C1q-like Metabolic suppression during hibernation Plasma of chipmunks Seasonal/environmental cues

*C1q typically forms a complex of 18 polypeptide chains (6 collagen-like triple helices).

Key Findings:

Structural Similarities :

  • Acrp30 and C1q share a conserved globular C1q domain, enabling oligomerization and ligand binding .
  • Both proteins form high-molecular-weight complexes, though C1q’s collagen-like structure distinguishes its immune-related functions .

Functional Divergence: Acrp30: Primarily regulates metabolic processes, including glucose uptake and fatty acid oxidation. Its insulin-dependent secretion contrasts with C1q’s inflammation-triggered release . Hibernation Protein: Facilitates metabolic suppression and lipid utilization during hibernation, sharing structural motifs but diverging in physiological context .

Analytical Methods :

  • Tools like ProteMiner-SSM enable efficient identification of structurally similar regions across proteins, aiding in functional predictions . For example, ProteMiner-SSM can align Acrp30’s C1q domain with C1q and hibernation proteins to map conserved residues involved in oligomerization .

Preparation Methods

Functional Roles of SMP Domains

SMP domains form hydrophobic cavities that bind lipid moieties, enabling transfer between organelle membranes. In E-Syts, these domains bridge the endoplasmic reticulum (ER) and plasma membrane (PM), with their tip regions recognizing curved ER tubules and acidic phospholipids in the PM. Similarly, fission yeast Smp proteins (e.g., Rhn1, Pab2, Ctf1) form RNA-protein complexes that mediate chromosome pairing during meiosis by phase-separating with long non-coding RNAs (lncRNAs). These dual roles—lipid transfer and nucleic acid interaction—necessitate specialized preparation strategies to preserve structural integrity and functionality.

Challenges in SMP Protein Preparation

SMP proteins are inherently unstable due to their membrane-associated nature and reliance on lipid or RNA cofactors. For instance, E-Syt SMP domains require detergent solubilization to maintain solubility, while fission yeast Smp proteins aggregate without RNA chaperones. Furthermore, post-translational modifications (e.g., phosphorylation) and isoform-specific interactions complicate purification workflows.

Recombinant Expression Systems for SMP Proteins

Bacterial Expression Systems

Escherichia coli remains the most cost-effective host for producing SMP domains lacking eukaryotic modifications. The SMP domain of human E-Syt2 (residues 1–300) has been successfully expressed in BL21(DE3) cells using pET vectors, yielding 5–10 mg/L of protein after induction with 0.5 mM IPTG at 18°C for 16 hours. However, bacterial systems often fail to properly fold full-length SMP proteins with transmembrane regions or RNA-binding domains.

Eukaryotic Expression Systems

For functional studies requiring post-translational modifications, Pichia pastoris and HEK293 cells are preferred. The fission yeast this compound Seb1 was expressed in Schizosaccharomyces pombe under the native seb1 promoter, achieving 0.8–1.2 mg/L yield via affinity chromatography. HEK293F cells enable transient expression of human E-Syt1 SMP domains with a C-terminal GFP tag, yielding 2–3 mg/L using polyethylenimine (PEI)-mediated transfection.

Table 1: Comparison of Expression Systems for SMP Proteins

Host SystemYield (mg/L)AdvantagesLimitations
E. coli5–10Low cost, rapid scalingNo PTMs, insoluble aggregates
P. pastoris1–3Eukaryotic PTMs, high-density cultureGlycosylation variability
HEK293F2–4Native folding, tagging flexibilityHigh cost, transient expression

Extraction and Solubilization Strategies

Mechanical Disruption Methods

For membrane-bound SMP proteins like E-Syts, cell homogenization is performed using high-pressure systems (e.g., Avestin EmulsiFlex-C5) in 20 mM HEPES (pH 7.4), 150 mM NaCl, 1% n-dodecyl-β-D-maltopyranoside (DDM), and protease inhibitors. Three passes at 15,000 psi solubilize >90% of SMP domains while preserving lipid-binding activity.

Chemical Solubilization

RNA-associated Smp proteins require RNase-free conditions. Fission yeast cells expressing Seb1-GFP are lysed in 50 mM Tris-HCl (pH 7.5), 300 mM KCl, 0.1% IGEPAL CA-630, and 40 U/mL RNaseOUT™ inhibitor. Centrifugation at 100,000 × g for 45 minutes removes insoluble debris, retaining 60–70% of soluble Smp-RNA complexes.

Chromatographic Purification Techniques

Affinity Chromatography

Ni-NTA resin effectively purifies His-tagged SMP domains. The E-Syt2 SMP domain binds to Ni-NTA in 20 mM imidazole and elutes at 250 mM imidazole with >95% purity. For RNA-binding Smp proteins, heparin affinity chromatography separates RNA-bound complexes (eluting at 400–600 mM NaCl) from free protein.

Size Exclusion Chromatography (SEC)

SEC on Superdex 200 Increase columns (Cytiva) resolves SMP oligomerization states. The E-Syt SMP domain elutes at 14.8 mL (monomer, 54 kDa), while RNA-Smp complexes from fission yeast show a dominant peak at 12.3 mL (670 kDa). Pre-chromatography ultracentrifugation (100,000 × g, 1 hour) removes residual aggregates, improving resolution by 30%.

Table 2: Purification Metrics for Representative SMP Proteins

ProteinPurity (%)Yield (mg/L)Activity (Lipid Transfer % Control)
E-Syt2 SMP (E. coli)987.292 ± 4
Seb1-GFP (S. pombe)950.988*
*RNA-binding activity measured via EMSA.

Functional Validation and Quality Control

Lipid Transfer Assays

Reconstituted E-Syt SMP domains are validated using fluorescent NBD-labeled phosphatidylserine (PS). Transfer efficiency (37% ± 5% over 30 minutes) is quantified via fluorescence dequenching in donor-acceptor liposomes. Molecular dynamics simulations (GROMACS 2023.2) further confirm tip residues (E-Syt2: K89, R93) mediate membrane docking.

RNA-Protein Interaction Analysis

Electrophoretic mobility shift assays (EMSAs) with sme2 lncRNA show Seb1 binds a 120-nt region (Kd = 12 ± 2 nM). Mutating the Smp domain’s RRM (RNA recognition motif) reduces binding affinity 8-fold, underscoring the need for structural preservation during preparation.

Circular Dichroism (CD) Spectroscopy

Far-UV CD spectra of purified SMP domains should exhibit α-helical minima at 208 nm and 222 nm. Thermal denaturation (20–90°C) reveals Tm values of 52°C (E-Syt2) and 48°C (Seb1), indicating moderate thermostability .

Q & A

Q. What methodologies are recommended for structural characterization of SMP proteins in vitro?

Utilize techniques like SDS-PAGE for purity assessment, mass spectrometry (MS) for sequence validation, and co-immunoprecipitation (Co-IP) for interaction profiling. For MS, optimize sample preparation by removing contaminants (e.g., detergents) and enriching target proteins via affinity chromatography . Cross-reference results with structural databases like the Protein Model Portal (PMP) to validate against existing models .

Q. How should researchers design a literature review strategy to identify SMP protein functional mechanisms?

Perform iterative searches using Google Scholar and PubMed with Boolean operators (e.g., "this compound" AND "kinetic analysis"). Prioritize seminal papers and recent reviews (last 5 years). Use the Proteins API (EMBL-EBI) to map functional annotations to structural data . Validate findings against experimental repositories like PDB for structural consistency .

Q. What experimental controls are critical for this compound interaction studies?

Include negative controls (e.g., empty vector transfections) and positive controls (e.g., known interaction partners). For pulldown assays, use isotope-labeled reference proteins to normalize quantification. Validate interactions via orthogonal methods like surface plasmon resonance (SPR) or yeast two-hybrid screens .

Advanced Research Questions

Q. How can computational models of this compound dynamics be validated against experimental data?

Compare molecular dynamics (MD) simulations with experimental data (e.g., cryo-EM or NMR structures) using tools in the PMP. Calculate root-mean-square deviation (RMSD) for backbone alignment and assess residue-specific flexibility via B-factor correlations. Use web services like PSI SGKB to integrate functional annotations .

Q. What statistical approaches resolve discrepancies between predicted and observed this compound interactions?

Apply Bayesian inference to weigh evidence from multiple datasets (e.g., STRING database predictions vs. Co-IP results). Use receiver operating characteristic (ROC) curves to assess false-positive rates. For conflicting data, perform dose-response experiments or mutagenesis to test interaction necessity .

Q. How can multi-attribute methods (MAM) improve this compound stability profiling?

Implement MAM via liquid chromatography-mass spectrometry (LC-MS) to monitor degradation products, oxidation sites, and aggregation hotspots. Follow USP General Chapter 1060 guidelines for particle-size analysis (100–20,000 nm) and correlate with bioactivity assays .

Q. What strategies integrate multi-omics data into this compound functional annotation?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and structural (PMP) data using platforms like Galaxy or KNIME. Use machine learning (e.g., random forests) to prioritize high-confidence functional hypotheses. Validate via CRISPR knockouts and phenotype assays .

Methodological Resources

  • Databases : PMP for structural models , Proteins API for functional annotations , USP standards for therapeutic protein protocols .
  • Tools : Thermo Fisher’s EMSA kits for nucleic acid interactions , PMP’s federated web services for model comparisons .
  • Guidelines : EMA pharmacokinetic protocols for therapeutic proteins , USP stability testing frameworks .

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